Guanosine 3'-(dihydrogen phosphate)
Guanosine 3'-(dihydrogen phosphate)
Guanosine 3'-monophosphate is a guanosine 3'-phosphate compound with a monophosphate group at the 3'-position. It has a role as an Escherichia coli metabolite. It is a guanosine 3'-phosphate and a purine ribonucleoside 3'-monophosphate. It is a conjugate acid of a guanosine 3'-monophosphate(2-).
Guanosine 3'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Guanosine-3'-monophosphate is a natural product found in Helianthus tuberosus and Caenorhabditis elegans with data available.
Guanosine 3'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Guanosine-3'-monophosphate is a natural product found in Helianthus tuberosus and Caenorhabditis elegans with data available.
Brand Name:
Vulcanchem
CAS No.:
117-68-0
VCID:
VC21020751
InChI:
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
SMILES:
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N
Molecular Formula:
C10H14N5O8P
Molecular Weight:
363.22 g/mol
Guanosine 3'-(dihydrogen phosphate)
CAS No.: 117-68-0
Cat. No.: VC21020751
Molecular Formula: C10H14N5O8P
Molecular Weight: 363.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Guanosine 3'-monophosphate is a guanosine 3'-phosphate compound with a monophosphate group at the 3'-position. It has a role as an Escherichia coli metabolite. It is a guanosine 3'-phosphate and a purine ribonucleoside 3'-monophosphate. It is a conjugate acid of a guanosine 3'-monophosphate(2-). Guanosine 3'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Guanosine-3'-monophosphate is a natural product found in Helianthus tuberosus and Caenorhabditis elegans with data available. |
|---|---|
| CAS No. | 117-68-0 |
| Molecular Formula | C10H14N5O8P |
| Molecular Weight | 363.22 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
| Standard InChI Key | ZDPUTNZENXVHJC-UUOKFMHZSA-N |
| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N |
| SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N |
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